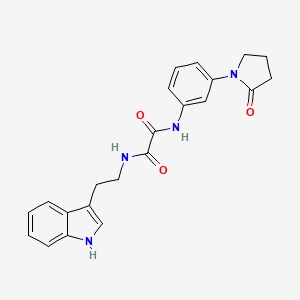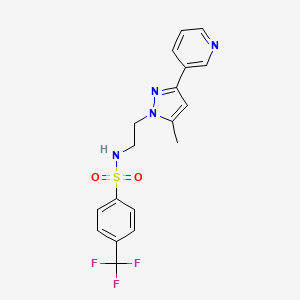![molecular formula C9H6Cl2N2 B2545701 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 15524-46-6](/img/structure/B2545701.png)
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has been utilized in various synthetic and analytical studies, demonstrating its importance in the field of organic chemistry. For instance, studies on the synthesis and crystal structure determination of related pyridine derivatives highlight the intricacies of molecular configurations and the impact of substituents on structural properties. These investigations provide insights into the design and synthesis of novel compounds with potential applications in various domains, including materials science and pharmaceuticals (Moustafa & Girgis, 2007).
Optical and Electrical Properties
Research into the structural, optical, and junction characteristics of pyrazolo pyridine derivatives showcases the potential of these compounds in developing new materials with unique optical and electronic properties. Such studies are crucial for the advancement of optoelectronic devices and sensors, contributing to innovations in technology and materials science (Zedan, El-Taweel, & El-Menyawy, 2020).
Biological Activity
Dihydropyridines, a class of compounds related to this compound, have been explored for their biological activities, including antihypertensive, antiarrhythmic, bioprotective, and hepatoprotective effects. This research underlines the significance of such compounds in medicinal chemistry and drug development, offering a pathway for the creation of new therapeutic agents (Ershov et al., 2014).
Molecular Docking and Drug Design
Further extending its utility, derivatives of pyridine-3-carbonitrile have been engaged in molecular docking studies to investigate their potential as inhibitors against targets like the SARS CoV-2 RdRp. This emphasizes the role of this compound derivatives in the design and discovery of new drugs, particularly in response to global health crises (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Safety and Hazards
Properties
IUPAC Name |
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-8-6-3-1-2-5(6)7(4-12)9(11)13-8/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYHTATGWYSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2545624.png)
![N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2545625.png)
![tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B2545628.png)



![3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2545632.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2545633.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2545635.png)
![4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B2545637.png)

![3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2545641.png)
